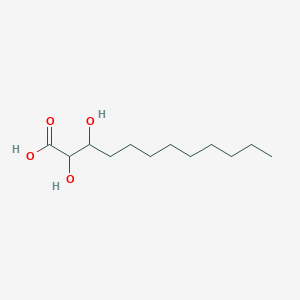

2,3-Dihydroxydodecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dihydroxydodecanoic acid is a dihydroxy monocarboxylic acid that is dodecanoic acid (lauric acid) in which a hydrogen at position 2 and a hydrogen at position 3 have each been replaced by a hydroxy group. It is a dihydroxy monocarboxylic acid and a medium-chain fatty acid. It is a conjugate acid of a 2,3-dihydroxydodecanoate.

Análisis De Reacciones Químicas

Oxidation Reactions

Hydroxy fatty acids are susceptible to oxidation at the hydroxyl-bearing carbon. For example:

-

3-hydroxydecanoic acid undergoes β-oxidation in mitochondria to generate acetyl-CoA intermediates .

-

Enzymatic oxidation of vicinal diols (e.g., 2,3-dihydroxy structures) could yield ketones or dicarboxylic acids via dehydrogenase activity, though this is not explicitly documented for 2,3-dihydroxydodecanoic acid.

Hypothetical Pathway for this compound:

2 3 Dihydroxydodecanoic acidOxidationDehydrogenase2 Oxo 3 hydroxydodecanoic acidFurther Oxidation2 3 Diketododecanoic acid

Esterification and Protection Strategies

Mono- and dihydroxy fatty acids often undergo esterification to protect reactive hydroxyl groups during synthesis:

-

3-Hydroxydodecanoic acid is benzylated or acetylated to prevent side reactions during cross-metathesis or hydrogenation .

-

For this compound, selective protection (e.g., silylation of one hydroxyl group) could enable controlled functionalization of the other.

Example Protection Reactions:

2 3 Dihydroxydodecanoic acid+TBDPSCl→2 O TBDPS 3 hydroxydodecanoic acid selective silylation [2][9]

Cross-Metathesis and Chain Elongation

Olefin cross-metathesis is a key step in elongating hydroxy fatty acid chains:

-

3-Hydroxydecanoic acid derivatives undergo Grubbs II-catalyzed cross-metathesis with alkenes (e.g., hept-1-ene) to extend chain length .

-

A similar approach could apply to this compound, though steric hindrance from vicinal hydroxyls may reduce yields.

Reported Metathesis Conditions for Hydroxy Acids:

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs II | Dry CPME | 40°C | 62 | |

| Hoveyda | CH₂Cl₂ | 25°C | 55 |

Biological and Microbial Interactions

Hydroxy fatty acids are bioactive in metabolic and signaling pathways:

-

3-Hydroxy medium-chain fatty acids (e.g., 3-hydroxydecanoate) activate HCA₃ and GPR84 receptors, influencing inflammation and lipid metabolism .

-

This compound may similarly interact with metabolite-sensing GPCRs, though experimental evidence is lacking.

Proposed Biological Roles:

-

Anti-inflammatory effects : Analogous to 3-hydroxyoctanoate .

-

Antifungal activity : Observed in 3-hydroxydodecanoic acid from Lactobacillus .

Synthetic Challenges and By-Products

Vicinal diols like this compound pose synthesis challenges:

-

Protection/deprotection inefficiency : Competing reactions at adjacent hydroxyls can lead to by-products (e.g., lactones or ethers).

-

Hydrogenation difficulties : Reduction of double bonds in precursors may require optimized catalysts (e.g., Pd/C with acetic acid) .

Degradation Pathways

Hydroxy fatty acids undergo β-oxidation or microbial degradation:

Propiedades

Fórmula molecular |

C12H24O4 |

|---|---|

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

2,3-dihydroxydodecanoic acid |

InChI |

InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-9-10(13)11(14)12(15)16/h10-11,13-14H,2-9H2,1H3,(H,15,16) |

Clave InChI |

JJIJQULYODNGKJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C(C(=O)O)O)O |

SMILES canónico |

CCCCCCCCCC(C(C(=O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.